molecular formula C12H5Cl2N5O5 B4924346 N-(2,4-dichloro-5-nitrophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine

N-(2,4-dichloro-5-nitrophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine

Cat. No. B4924346
M. Wt: 370.10 g/mol
InChI Key: JFFSCXJFGZTKKZ-UHFFFAOYSA-N
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Description

N-(2,4-dichloro-5-nitrophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine is a chemical compound that has been extensively used in scientific research. It is a fluorescent dye that is widely used in various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of N-(2,4-dichloro-5-nitrophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine involves its ability to bind to specific biological molecules and emit fluorescence upon excitation by light. The fluorescence emitted by this compound can be used to monitor the movement and localization of labeled molecules in cells and tissues. Additionally, the fluorescence can be used to measure the concentration of reactive oxygen species and other oxidative stress-related molecules in cells and tissues.
Biochemical and Physiological Effects:
N-(2,4-dichloro-5-nitrophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine has been shown to have minimal biochemical and physiological effects on cells and tissues. It does not interfere with normal cellular processes and has low toxicity. However, it is important to note that the concentration and duration of exposure to this compound can affect its toxicity and potential side effects.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-(2,4-dichloro-5-nitrophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine in lab experiments is its high sensitivity and specificity for labeling biological molecules. It is also relatively easy to use and can be applied to a wide range of experimental systems. However, one of the limitations of this compound is its cost, which can be prohibitive for some research labs. Additionally, the fluorescence emitted by this compound can be affected by various factors, such as pH, temperature, and solvent conditions, which can affect its reliability and reproducibility.

Future Directions

There are several future directions for the use of N-(2,4-dichloro-5-nitrophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine in scientific research. One direction is the development of new methods for synthesizing this compound that are more efficient and cost-effective. Another direction is the development of new applications for this compound in various experimental systems, such as in vivo imaging and drug discovery. Additionally, there is a need for further research on the toxicity and potential side effects of this compound, particularly in long-term exposure studies.

Synthesis Methods

N-(2,4-dichloro-5-nitrophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2,4-dichloro-5-nitrophenylamine with 4-nitro-2,1,3-benzoxadiazole in the presence of a suitable catalyst. The resulting product is then purified using various techniques, such as column chromatography, recrystallization, or sublimation.

Scientific Research Applications

N-(2,4-dichloro-5-nitrophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine has been widely used in various scientific research applications. One of its primary uses is as a fluorescent dye for labeling and tracking biological molecules, such as proteins, nucleic acids, and lipids. It has also been used as a probe for detecting reactive oxygen species and other oxidative stress-related molecules in cells and tissues. Additionally, this compound has been used in various imaging techniques, such as fluorescence microscopy, confocal microscopy, and flow cytometry.

properties

IUPAC Name

N-(2,4-dichloro-5-nitrophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl2N5O5/c13-5-3-6(14)10(18(20)21)4-9(5)15-8-2-1-7-11(17-24-16-7)12(8)19(22)23/h1-4,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFSCXJFGZTKKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C(=C1NC3=CC(=C(C=C3Cl)Cl)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl2N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dichloro-5-nitrophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.